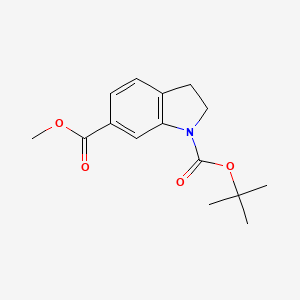

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl 2,3-dihydroindole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYXEGXVXXICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735333 | |

| Record name | 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-51-9, 928771-49-7 | |

| Record name | 1-(1,1-Dimethylethyl) 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Specific Synthetic Approach for 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate

While direct literature specifically detailing the preparation of this compound is limited, its synthesis can be inferred from general methodologies for preparing indoline-1,6-dicarboxylates:

Starting Materials: Typically, the synthesis begins with a suitably substituted aniline or indole precursor that contains functional groups amenable to esterification or carbamate formation.

Formation of the Indoline Core: Partial hydrogenation or reduction of an indole ring can yield the 2,3-dihydroindole (indoline) structure. This step can be achieved using catalytic hydrogenation under mild conditions to selectively reduce the double bond in the pyrrole ring without affecting aromaticity of the benzene ring.

Introduction of Ester Groups: The carboxylate ester groups at positions 1 and 6 can be introduced via esterification reactions using tert-butyl alcohol and methanol, respectively, in the presence of activating agents or by direct esterification of corresponding carboxylic acid precursors.

Protecting Group Strategy: The tert-butyl group often serves as a protecting group for the carboxyl function during multi-step synthesis, providing stability and allowing selective deprotection later if needed.

Typical Reaction Conditions and Catalysts

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere is common for converting indoles to indolines.

Esterification: Acid-catalyzed esterification or use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can facilitate ester bond formation.

Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF), depending on the step and reagents.

Data Table: Summary of Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| Indole precursor synthesis | Various (e.g., Fischer) | Phenylhydrazine + ketones/aldehydes | Acidic medium, reflux | Formation of indole ring |

| Partial hydrogenation | Catalytic reduction | Pd/C, H2 gas | Room temperature, mild pressure | Conversion to 2,3-dihydroindole (indoline) |

| Esterification (position 1) | Carbamate formation | tert-Butyl alcohol, coupling agent | Room temperature, inert atmosphere | Introduction of tert-butyl ester at N-1 |

| Esterification (position 6) | Esterification | Methanol, acid catalyst or coupling agent | Reflux or room temperature | Introduction of methyl ester at C-6 |

Research Findings and Optimization

- The selective hydrogenation to form the 2,3-dihydroindole core is critical to maintain the integrity of other functional groups.

- The use of protecting groups such as tert-butyl esters allows for selective deprotection and functionalization in later synthetic steps.

- Optimization of reaction times and temperatures is necessary to maximize yield and purity, particularly in esterification steps where overreaction or hydrolysis can occur.

- Literature indicates that employing mild acidic conditions during esterification avoids decomposition of sensitive indoline rings.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate, exhibit potential anticancer properties. Research has shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various indole derivatives and their evaluation against cancer cell lines. The results indicated that modifications at specific positions on the indole ring could enhance cytotoxicity .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Activity

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including esterification and amination.

Synthetic Pathways

Research has highlighted several synthetic pathways utilizing this compound to create more complex molecules. For instance, it can be used to synthesize biologically active heterocycles through cyclization reactions.

Case Study:

A synthetic route involving the reaction of the compound with different amines has been documented, leading to the formation of novel indole-based ligands for metal complexes .

Materials Science

In materials science, indole derivatives are being explored for their potential use in organic electronics and photonic devices due to their electronic properties.

Conductive Polymers

Research indicates that incorporating indole derivatives into polymer matrices can enhance conductivity and stability.

Data Table: Electrical Properties of Polymers

Mechanism of Action

The mechanism of action of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell growth or antiviral effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Versatility : The tert-butyl and methyl ester groups in the target compound allow selective deprotection, enabling site-specific modifications .

Comparative Reactivity: Non-hydrogenated indole derivatives (e.g., 1,5-dicarboxylate) exhibit faster reaction rates in electrophilic substitutions due to aromatic stabilization .

Functional Group Impact: Bromine or cyano substituents significantly alter electronic properties, making these analogues more reactive in cross-coupling reactions than the parent compound .

Biological Activity

1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (CAS: 1220039-51-9) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- IUPAC Name : 1-(tert-butyl) 6-methyl indoline-1,6-dicarboxylate

- Purity : ≥97%

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Recent research highlights the compound's cytotoxic effects against multiple cancer cell lines. Notably:

- Cytotoxicity : Exhibited significant cytotoxicity against human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cell lines. The IC50 values ranged from sub-micromolar to low micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | <0.5 | Induction of apoptosis |

| MCF-7 | 0.78 | Cell cycle arrest at G1 phase |

| MDA-MB-231 | 1.17 | Increased caspase activity |

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .

- Cell Cycle Arrest : The compound has been shown to arrest cell proliferation at the G1 phase in breast cancer cell lines, suggesting a potential role in cancer therapy by inhibiting cell cycle progression .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Leukemia Cells :

- Breast Cancer Research :

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate?

A representative method involves intramolecular cyclization using CuI (1 equiv.), 1,10-phenanthroline (1 equiv.), and Cs₂CO₃ (1.5 equiv.) in anhydrous DMF under nitrogen at 80°C for 24 hours. After filtration and column chromatography (SiO₂, 4:1 hexanes/EtOAc), yields exceeding 90% are achievable. This method is scalable but requires rigorous exclusion of moisture and oxygen .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Characterization relies on multinuclear NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ester group integrity. For example, tert-butyl groups typically appear as singlets at δ 1.50–1.56 ppm in ¹H-NMR, while methyl ester protons resonate near δ 3.7–3.9 ppm. Purity is often inferred from NMR due to challenges in obtaining elemental analysis for glassy or oily products .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to humidity, direct sunlight, or reactive solvents. Degradation products may form via hydrolysis of the tert-butyl ester under acidic/neutral aqueous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectrometry data often arise from rotamers (due to restricted rotation in diesters) or residual solvents. For example, in ¹H-NMR, splitting patterns in the dihydroindole moiety (δ 4.45–5.18 ppm) may indicate conformational flexibility. Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm assignments .

Q. What mechanistic insights explain byproduct formation during Cu-catalyzed cyclization?

Side products may form via competing pathways , such as over-oxidation of intermediates or incomplete cyclization. For instance, traces of unreacted hydrazodiformate precursors (e.g., 9b in ) may persist if reaction times are insufficient. Monitor reactions with TLC and optimize catalyst loading (CuI) to suppress side reactions .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream functionalization?

The tert-butyl group impedes nucleophilic attack at the 1-position, directing reactivity toward the methyl ester (6-position). This selectivity is critical for site-specific modifications , such as hydrolysis to carboxylic acids or transesterification. Computational studies (DFT) can predict electronic and steric effects .

Methodological Challenges and Solutions

Q. What strategies mitigate poor solubility during purification?

Oily or glassy residues (common in diester derivatives) complicate column chromatography. Use gradient elution (e.g., hexanes → EtOAc) with silica gel modified with 5% triethylamine to reduce tailing. Alternatively, recrystallize from tert-butyl methyl ether (MTBE)/hexanes at low temperatures .

Q. How can researchers assess environmental toxicity given limited ecotoxicological data?

Perform QSAR (Quantitative Structure-Activity Relationship) modeling using analogs (e.g., tert-butyl indazole derivatives in ) to estimate aquatic toxicity. Prioritize biodegradability studies via OECD 301 guidelines to address regulatory gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.